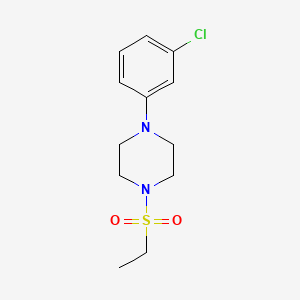
3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CPDA and belongs to the class of acrylamide derivatives.
Mecanismo De Acción
The mechanism of action of CPDA involves its interaction with the target enzyme or protein, leading to inhibition of its activity. The exact mechanism may vary depending on the target molecule, but it is generally believed that CPDA binds to the active site of the enzyme or protein, thereby preventing its normal function.
Biochemical and Physiological Effects:
CPDA has been shown to have a variety of biochemical and physiological effects, depending on the target molecule and the experimental conditions. It has been found to inhibit the activity of several enzymes and proteins, including kinases, proteases, and phosphatases. It has also been shown to modulate cellular signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPDA in lab experiments is its potent inhibitory activity against a wide range of enzymes and proteins. This makes it a versatile tool for studying various biochemical and physiological processes. However, one limitation of CPDA is its potential toxicity, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on CPDA. One area of interest is the development of CPDA-based drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of interest is the use of CPDA as a tool for studying cellular signaling pathways and gene expression. Additionally, further studies are needed to better understand the mechanism of action of CPDA and its potential side effects.
Métodos De Síntesis
The synthesis of CPDA can be achieved by reacting 2-chlorobenzaldehyde with 4,6-dimethyl-2-pyrimidinylamine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with acryloyl chloride to obtain CPDA.
Aplicaciones Científicas De Investigación
CPDA has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and biological studies. It has been found to exhibit potent inhibitory activity against several enzymes and proteins, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-10-9-11(2)18-15(17-10)19-14(20)8-7-12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZPSOZLBHKGGM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)

![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)





![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)




![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)